

A Technical Guide to the Water Solubility of Sulfo-NHS-LC-Biotin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-NHS-LC-Biotin**

Cat. No.: **B1220122**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of labeling reagents is paramount for reproducible and effective bioconjugation. This guide provides an in-depth analysis of the water solubility of **Sulfo-NHS-LC-Biotin** (Sulfosuccinimidyl-6-(biotinamido)hexanoate), a widely used reagent for attaching biotin to proteins, antibodies, and other molecules containing primary amines.

Core Concepts: Structure and Solubility

Sulfo-NHS-LC-Biotin's enhanced water solubility is a key feature that distinguishes it from its non-sulfonated counterpart, NHS-LC-Biotin. The inclusion of a sulfonate group (-SO₃-) on the N-hydroxysuccinimide (NHS) ring imparts a negative charge, significantly increasing its polarity and, consequently, its solubility in aqueous buffers.^{[1][2]} This property allows for biotinylation reactions to be conducted without the need for organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can be detrimental to the structure and function of sensitive proteins.^{[3][4]}

The water-soluble nature of **Sulfo-NHS-LC-Biotin** also renders it membrane-impermeable.^{[1][5]} This characteristic is particularly advantageous for specifically labeling cell surface proteins, as the reagent cannot cross the plasma membrane to react with intracellular molecules.^{[1][5][6]}

Quantitative Solubility Data

The water solubility of **Sulfo-NHS-LC-Biotin** has been reported by various manufacturers and in technical literature. The following table summarizes these findings for easy comparison.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Source(s)
Water	10	~10 - 100	[6][7][8][9]
DMF	10	Not specified	[7][8]
DMSO	55.66	100	[7]

Note: The molecular weight of **Sulfo-NHS-LC-Biotin** is approximately 556.59 g/mol .[4][7] Concentrations in mM are calculated based on this molecular weight and may vary slightly between different product batches due to hydration.

While **Sulfo-NHS-LC-Biotin** is readily soluble in water, its stability in aqueous solutions is pH-dependent. The NHS ester moiety is susceptible to hydrolysis, which increases with higher pH. [6][10] The half-life of NHS esters is approximately 4-5 hours at pH 7, but this decreases to just 10 minutes at pH 8.6.[10][11] Therefore, it is crucial to prepare aqueous solutions of **Sulfo-NHS-LC-Biotin** immediately before use and to avoid storing them.[1][3][4]

Experimental Protocols

Detailed experimental protocols for determining the absolute maximum solubility are not commonly published. Instead, manufacturers provide recommended procedures for dissolving and using the reagent for biotinylation, which reflect its practical solubility and stability limits. Below are representative protocols for protein biotinylation and cell surface labeling.

Protocol 1: General Protein Biotinylation

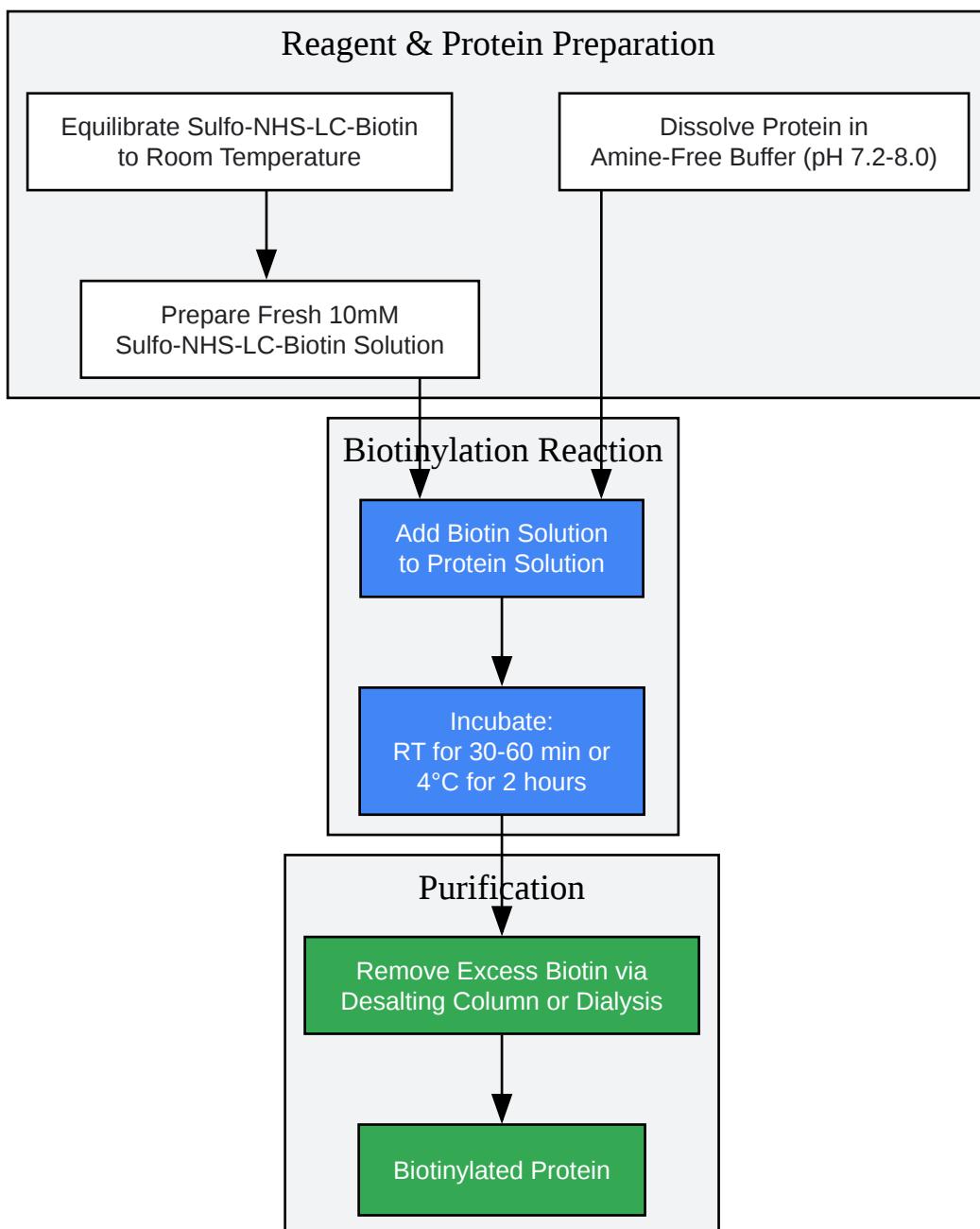
This protocol outlines the fundamental steps for labeling a protein with **Sulfo-NHS-LC-Biotin** in an aqueous buffer.

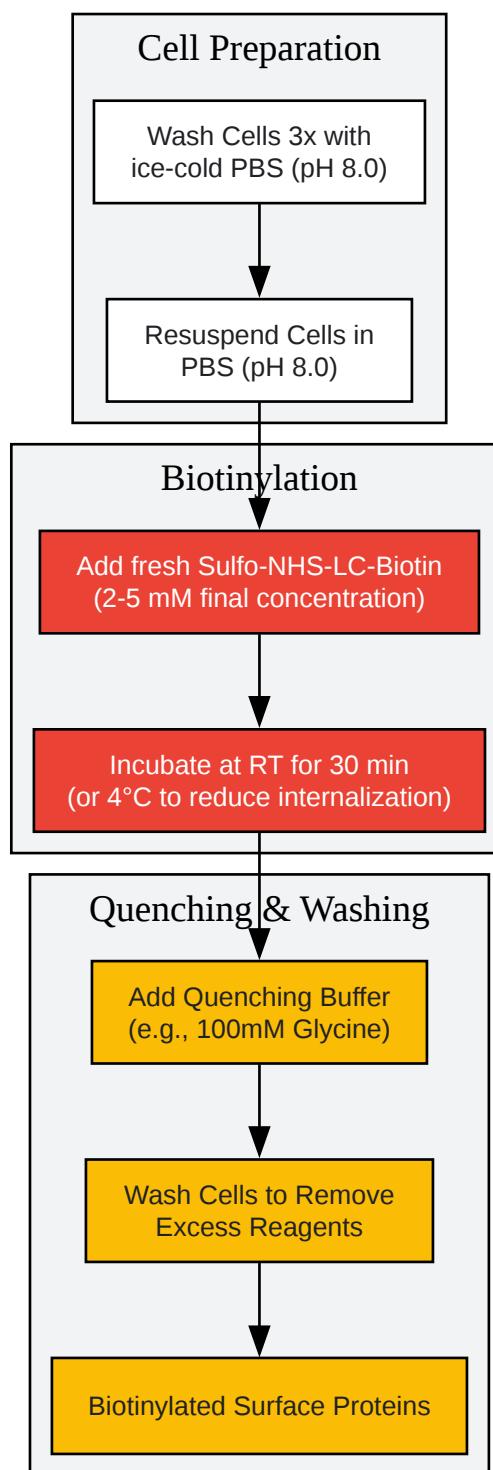
- Reagent and Protein Preparation:
 - Equilibrate the vial of **Sulfo-NHS-LC-Biotin** to room temperature before opening to prevent moisture condensation.[4][12]

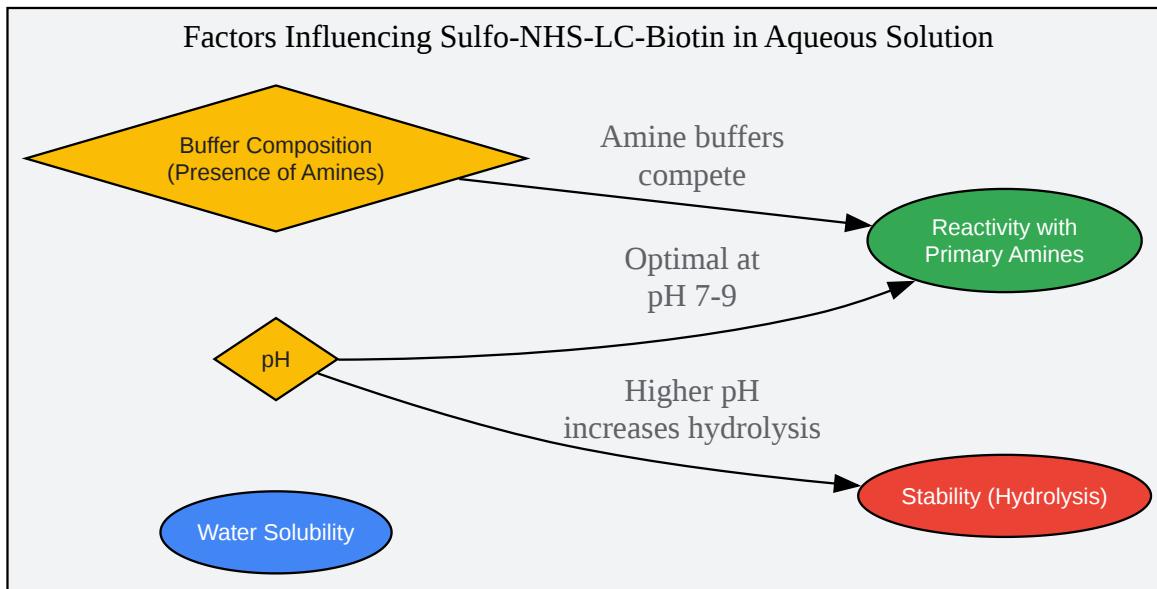
- Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.2-8.0, such as phosphate-buffered saline (PBS).[3][4] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the target protein for reaction with the NHS ester.[1][4]
- Preparation of **Sulfo-NHS-LC-Biotin** Solution:
 - Immediately before use, dissolve a calculated amount of **Sulfo-NHS-LC-Biotin** in ultrapure water or the same amine-free buffer used for the protein solution to create a stock solution (e.g., 10 mM).[3][4] For example, to prepare a 10 mM solution, dissolve 2.2 mg in 400 µL of water.[4] Do not store the reconstituted reagent.[1][3][4]
- Biotinylation Reaction:
 - Add the appropriate volume of the **Sulfo-NHS-LC-Biotin** solution to the protein solution. The molar excess of the biotin reagent will depend on the protein concentration and the desired degree of labeling. A 10 to 50-fold molar excess is commonly recommended.[1][13]
 - Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4]
- Removal of Excess Biotin:
 - Following incubation, remove non-reacted and hydrolyzed biotin reagent using a desalting column or through dialysis against an appropriate buffer.[3][4]

Protocol 2: Cell Surface Biotinylation

This protocol is designed for the specific labeling of proteins on the exterior of intact cells.


- Cell Preparation:
 - Wash the cells (either in suspension or adherent) three times with ice-cold, amine-free PBS (pH 8.0) to remove any contaminating proteins and amine-containing media components.[3]
- Biotinylation Reaction:


- Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[3]
- Prepare a fresh solution of **Sulfo-NHS-LC-Biotin** in PBS (pH 8.0).
- Add the **Sulfo-NHS-LC-Biotin** solution to the cell suspension to a final concentration of 2-5 mM.[3][5]
- Incubate the reaction at room temperature for 30 minutes. To minimize internalization of the labeled proteins, the incubation can be performed at 4°C.[3]


- Quenching the Reaction:
 - To stop the labeling reaction, add a quenching buffer containing a primary amine, such as 100 mM glycine or Tris, to react with any excess **Sulfo-NHS-LC-Biotin**.[14]
- Final Washes:
 - Wash the cells twice with cold PBS containing a quenching agent, followed by two washes with cold PBS alone to remove any remaining unreacted biotin and quenching agent.[14] The biotinylated cells are now ready for subsequent analysis.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. store.sangon.com [store.sangon.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 8. bio-techne.com [bio-techne.com]

- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. apexbt.com [apexbt.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [A Technical Guide to the Water Solubility of Sulfo-NHS-LC-Biotin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1220122#understanding-the-water-solubility-of-sulfo-nhs-lc-biotin\]](https://www.benchchem.com/product/b1220122#understanding-the-water-solubility-of-sulfo-nhs-lc-biotin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com